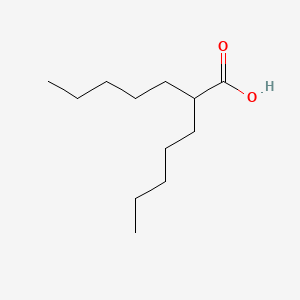

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Descripción general

Descripción

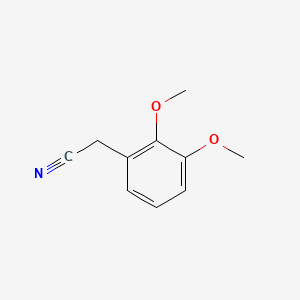

The compound of interest, "4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester," is a pyrrole derivative with potential applications in various fields of chemistry and pharmacology. The pyrrole ring is a common motif in many biologically active compounds and materials science applications. The papers provided focus on the synthesis, molecular structure, spectroscopic properties, and chemical reactivity of similar pyrrole derivatives, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives is often achieved through condensation reactions. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Similarly, other derivatives such as ethyl-4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its thiocarbamoyl analogue were synthesized and characterized using spectroscopic methods. These methods provide a framework for the synthesis of the compound of interest, suggesting that similar condensation reactions could be employed.

Molecular Structure Analysis

X-ray diffraction techniques have been used to solve the crystal structure of related compounds, revealing details such as bond lengths, angles, and the presence of hydrogen bonding . For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was determined to be triclinic with molecules strongly linked in dimers by hydrogen bonds . These findings are crucial for understanding the molecular geometry and potential dimerization of the compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives is often studied using various spectroscopic methods and quantum chemical calculations. The vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through heteronuclear double hydrogen bonding . Similarly, the reactivity of ethyl-4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was investigated using NBO analysis to explore charge transfer and delocalization in intra- and intermolecular interactions . These studies provide a basis for predicting the chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from their spectroscopic and structural analyses. For instance, the nonlinear optical properties and thermodynamic stability of these compounds have been evaluated using density functional theory (DFT) and Hartree–Fock methods . The electronic properties, such as electrophilicity indices and Fukui functions, have been calculated to determine the reactive sites within the molecules . These analyses are essential for understanding the stability, reactivity, and potential applications of the compound of interest.

Aplicaciones Científicas De Investigación

Structural Analysis and Computational Studies

Research has demonstrated the importance of structural analysis and computational studies in understanding the properties of pyrrole derivatives. For instance, studies on derivatives similar to the specified compound have explored their crystal structures, molecular interactions, and theoretical calculations to predict behavior and stability (Silva et al., 2006). Such analyses are crucial for designing compounds with desired physical and chemical properties.

Synthesis and Chemical Reactivity

The synthesis of chiral and complex pyrrole derivatives has been a subject of interest, highlighting methodologies for creating compounds with specific configurations and potential applications in various domains, including as intermediates in more complex chemical syntheses (Skowronek & Lightner, 2003). Research into the chemical reactivity and interaction patterns of these compounds offers insights into their potential utility in creating new materials or as part of catalytic processes.

Molecular Interactions and Spectroscopy

Investigations into the molecular interactions and spectroscopy of pyrrole derivatives provide valuable information on their binding mechanisms and interaction with other molecules. For example, the study of hydrogen bonding patterns and spectroscopic characteristics can inform the development of compounds with specific binding affinities or photophysical properties (Senge & Smith, 2005).

Potential Applications in Material Science

Some research has explored the potential applications of pyrrole derivatives in material science, such as in the development of non-linear optical materials or as precursors for electronic and photonic materials. These applications are based on the unique electronic and structural properties of pyrrole derivatives, which can be tailored through synthesis (Singh et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(8(3)13-11)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMYMXCUGHBKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191236 | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

CAS RN |

37789-64-3 | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.